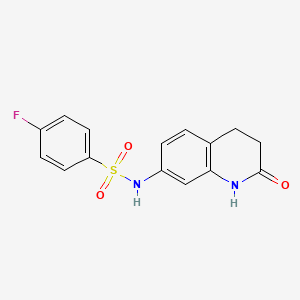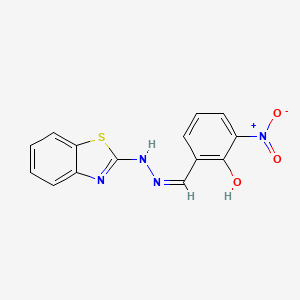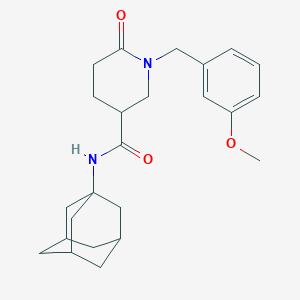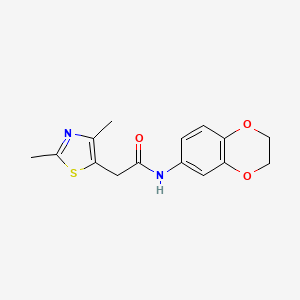![molecular formula C25H37N3O3 B5971844 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5971844.png)
5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone, commonly known as Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of the enzyme activity. The inhibition of acetylcholinesterase and butyrylcholinesterase by Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone leads to the accumulation of acetylcholine in the synaptic cleft, resulting in an increase in the cholinergic neurotransmission.
Biochemical and Physiological Effects:
Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone has been shown to have various biochemical and physiological effects. The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound leads to an increase in the cholinergic neurotransmission, which has been reported to improve cognitive function and memory. Additionally, the inhibition of proteases by Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone in lab experiments is its potent inhibitory activity against various enzymes. This compound has been shown to be a highly effective inhibitor of acetylcholinesterase, butyrylcholinesterase, and various proteases, making it a valuable tool in the study of these enzymes. However, one of the limitations of using Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone in lab experiments is its potential toxicity. This compound has been reported to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone. One possible direction is the development of new inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, the study of the mechanism of action of Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone may lead to the development of new drugs that target specific enzymes involved in various biological processes.
Conclusion:
Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases. The synthesis method of this compound has been widely reported in scientific articles, and its inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and various proteases has been extensively studied. Despite its potential toxicity, Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone remains a valuable tool in scientific research, and its study may lead to the development of new drugs that target specific enzymes involved in various biological processes.
Métodos De Síntesis
The synthesis of Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone involves the reaction of 3-(4-morpholinyl)propylamine with 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid followed by the removal of the benzyl group using hydrogenation. The final product is obtained by the reaction of the resulting compound with piperidine-2,6-dione. This synthesis method has been reported in various scientific articles and has been widely used in the production of Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone.
Aplicaciones Científicas De Investigación
Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone has been extensively used in scientific research due to its potent inhibitory activity against various enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. It has also been reported to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the metabolism of acetylcholine. Additionally, Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin, which are involved in the regulation of protein digestion.
Propiedades
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-1-(3-morpholin-4-ylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O3/c29-24-8-7-23(20-28(24)12-4-11-26-15-17-31-18-16-26)25(30)27-13-9-22(10-14-27)19-21-5-2-1-3-6-21/h1-3,5-6,22-23H,4,7-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVQIAVFIXLBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCC(CC2)CC3=CC=CC=C3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B5971782.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)


![3-{1-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5971845.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)
![4-methoxy-N-({1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5971858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5971867.png)

![3-[(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5971873.png)